molecular formula C11H14ClN B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No. B2662976
CAS RN: 66505-14-4
M. Wt: 195.69
InChI Key: CVQLMVQMMNBNHC-UHFFFAOYSA-N
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Description

1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its IUPAC name is 1-phenyl-3-azabicyclo[3.1.0]hexane . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves several steps. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines . The effective formation of 1-azabicyclo[3.1.0]hexane was established by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also presented .


Molecular Structure Analysis

The InChI code for 1-Phenyl-3-azabicyclo[3.1.0]hexane is 1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane occurs via a rational reaction pathway based on intermolecular Br···Li+ coordination (SN2 process) . The compound shows moderate to high affinity for both σ1 and σ2 receptors .


Physical And Chemical Properties Analysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Phenyl-3-azabicyclo[3.1.0]hexane:

Pharmaceuticals and Drug Design

1-Phenyl-3-azabicyclo[3.1.0]hexane is a valuable scaffold in drug design due to its unique bicyclic structure. It is used in the development of various therapeutic agents, including analgesics, antidepressants, and antipsychotics. The compound’s ability to interact with multiple biological targets makes it a versatile building block in medicinal chemistry .

Neurotransmitter Reuptake Inhibitors

This compound has shown potential as a reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. These properties are crucial in the treatment of neurological disorders like depression, anxiety, and ADHD. For instance, derivatives of this compound are being explored for their efficacy in managing these conditions .

Antiviral Agents

1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have been investigated for their antiviral properties. They are particularly effective against viruses like hepatitis C and HIV. These compounds act by inhibiting viral proteases, which are essential for viral replication .

Antitumor Agents

Research has shown that derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane possess cytotoxic properties, making them promising candidates for anticancer drugs. These compounds can induce apoptosis in cancer cells and inhibit tumor growth, offering potential for new cancer therapies .

Synthetic Intermediates

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable starting material in organic synthesis. This application is particularly important in the development of new pharmaceuticals and agrochemicals .

Catalysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is used in catalytic processes, including asymmetric synthesis. Its structure enables it to act as a chiral ligand, facilitating the production of enantiomerically pure compounds. This is crucial in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique properties. Its rigid bicyclic structure can impart stability and specific mechanical properties to polymers and other materials, making it useful in developing advanced materials for various applications .

Biological Research

The compound is also used as a tool in biological research to study the mechanisms of various biological processes. Its ability to interact with different biological targets makes it a useful probe in biochemical and pharmacological studies .

Mechanism of Action

The σ1 subtype exhibits high affinity for (+)-benzomorphans such as (+)-pentazocine and (+)-N-allylnormetazocine (SKF-10,047) and a reduced affinity for the respective (–)-enantiomers . The σ2 subtype showed low affinity for (+)-pentazocine and (+)-SKF-10,047 and (–)-isomers did not differentiate between the two sites .

Safety and Hazards

The safety information for 1-Phenyl-3-azabicyclo[3.1.0]hexane includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for the study of 1-Phenyl-3-azabicyclo[3.1.0]hexane could involve the development of new σ ligands . Selective σ1 and σ2 ligands with agonist or antagonist properties might be potential drugs for clinical treatment of memory and learning disorders, psychoses, cocaine abuse, dyskinesia induced by classical antipsychotic therapy, and cancer .

properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPTPHIWQWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
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Q & A

Q1: How does the structure of 1-phenyl-3-azabicyclo[3.1.0]hexane influence its affinity for sigma receptors?

A1: Research suggests that the rigid structure of 1-phenyl-3-azabicyclo[3.1.0]hexane, compared to the more flexible 3-phenylpiperidines, does not negatively impact its affinity for sigma receptors. In fact, many derivatives display moderate to high affinity for both σ1 and σ2 subtypes []. Interestingly, the stereochemistry at the C-1 carbon significantly influences receptor selectivity, with dextrorotatory isomers exhibiting higher affinity for σ1 receptors, mirroring the binding preferences observed in 3-phenylpiperidines [].

Q2: What makes certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives particularly interesting as potential aromatase inhibitors?

A2: Studies have shown that introducing substituents to the azabicyclo[3.1.0]hexane-2,4-dione ring can significantly enhance the inhibitory potency towards aromatase. For instance, analogues like 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit up to 100-fold greater aromatase inhibition compared to aminoglutethimide, a known inhibitor []. This highlights the importance of specific structural modifications in optimizing the inhibitory activity of these compounds.

Q3: Has 1-phenyl-3-azabicyclo[3.1.0]hexane been investigated for its analgesic properties?

A3: Yes, bicifadine, a derivative of 1-phenyl-3-azabicyclo[3.1.0]hexane, has shown promise as a non-opioid analgesic. Preclinical studies revealed its potent analgesic activity, attributed to its activity as an NMDA antagonist and an inhibitor of both norepinephrine and serotonin transporters []. Furthermore, bicifadine demonstrated efficacy in managing postoperative dental pain, postbunionectomy pain, and chronic lower back pain in clinical trials [].

Q4: How does the introduction of specific functional groups affect the biological activity of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A4: The biological activity of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives can be significantly altered by introducing specific functional groups. For example, replacing the piperidine-2,6-dione ring in aminoglutethimide with an unsubstituted azabicyclo[3.1.0]hexane-2,4-dione ring resulted in a compound (1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) with slightly higher aromatase inhibition but no activity towards the cholesterol side chain cleavage enzyme []. Further modifications to the para-amino group, such as alkylation, replacement with hydrogen, or substitution with methyl, aldehyde, or secondary alcohol groups, led to a complete loss of activity against both enzymes []. This underscores the importance of structure-activity relationship studies in optimizing the desired biological activity of these compounds.

Q5: What is the stereoselective synthesis pathway for generating specific isomers of 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes?

A5: Both cis and trans isomers of 2-methyl-1-phenyl-3-azabicyclo[3.1.0]hexanes and 1,2-diphenyl-3-azabicyclo[3.1.0]hexanes have been successfully synthesized using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane as a starting material [, ]. This approach allows for the controlled introduction of substituents at the 2-position, leading to the desired stereoisomers. The relative stereochemistry of the synthesized compounds was then determined using nuclear magnetic resonance spectroscopy and molecular modeling techniques [, ].

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